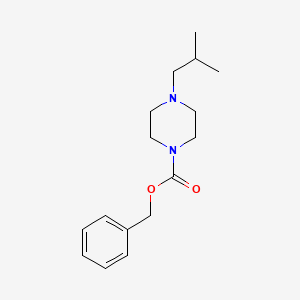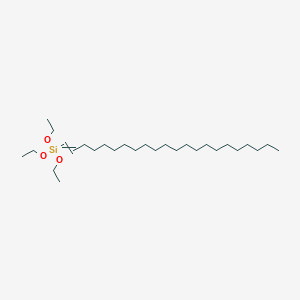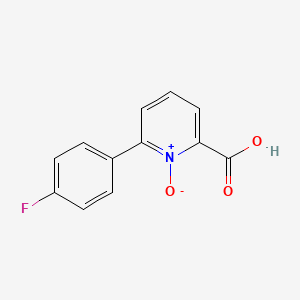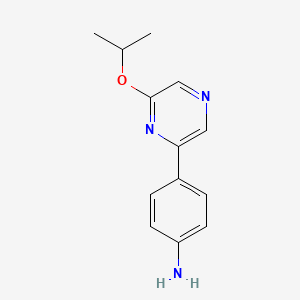![molecular formula C11H12ClN3O3 B13975337 4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine](/img/structure/B13975337.png)
4-Chloro-7-(2-deoxy--D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine is a synthetic nucleoside analog. This compound is of significant interest in medicinal chemistry due to its potential applications in antiviral and anticancer therapies. Its structure comprises a pyrrolo[2,3-d]pyrimidine core, which is modified with a 4-chloro substituent and a 2-deoxy–D-ribofuranosyl sugar moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine typically involves the glycosylation of a pyrrolo[2,3-d]pyrimidine derivative with a protected 2-deoxy–D-ribofuranosyl halide. The reaction is often catalyzed by Lewis acids such as tin(IV) chloride or titanium(IV) chloride under anhydrous conditions. The glycosylation step is followed by deprotection of the sugar moiety to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis and purification techniques. The use of high-performance liquid chromatography (HPLC) and other analytical methods ensures the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form dihydro derivatives.
Glycosylation and Deglycosylation: The sugar moiety can be modified or removed under specific conditions.
Common Reagents and Conditions
Lewis Acids: Tin(IV) chloride, titanium(IV) chloride for glycosylation.
Nucleophiles: Amines, thiols for substitution reactions.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide for oxidation.
Reducing Agents: Sodium borohydride, lithium aluminum hydride for reduction.
Major Products
Substituted Derivatives: Formed by nucleophilic substitution at the 4-position.
Oxo and Dihydro Derivatives: Formed by oxidation and reduction reactions.
Modified Nucleosides: Formed by glycosylation and deglycosylation reactions.
Scientific Research Applications
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its interactions with enzymes involved in DNA and RNA synthesis.
Medicine: Investigated for its potential as an antiviral and anticancer agent. It has shown activity against certain viral infections and cancer cell lines.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine involves its incorporation into DNA or RNA, leading to chain termination or inhibition of polymerase enzymes. The compound targets viral or cancerous cells by interfering with their nucleic acid synthesis pathways, ultimately leading to cell death .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2’-deoxyadenosine: Another nucleoside analog with antiviral and anticancer properties.
2’-Deoxy-2’-fluoro-β-D-arabinofuranosyladenine: Known for its potent antiviral activity.
Uniqueness
4-Chloro-7-(2-deoxy–D-ribofuranosyl)-7H-pyrrolo[2,3-d]-pyrimidine is unique due to its specific structural modifications, which confer distinct biological activities. Its 4-chloro substituent and pyrrolo[2,3-d]pyrimidine core differentiate it from other nucleoside analogs, providing unique interactions with biological targets.
Properties
Molecular Formula |
C11H12ClN3O3 |
|---|---|
Molecular Weight |
269.68 g/mol |
IUPAC Name |
(2R,3S)-5-(4-chloropyrrolo[2,3-d]pyrimidin-7-yl)-2-(hydroxymethyl)oxolan-3-ol |
InChI |
InChI=1S/C11H12ClN3O3/c12-10-6-1-2-15(11(6)14-5-13-10)9-3-7(17)8(4-16)18-9/h1-2,5,7-9,16-17H,3-4H2/t7-,8+,9?/m0/s1 |
InChI Key |
FHODFBMHXPTGHP-ZQTLJVIJSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2N=CN=C3Cl)CO)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


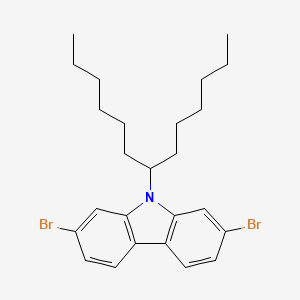
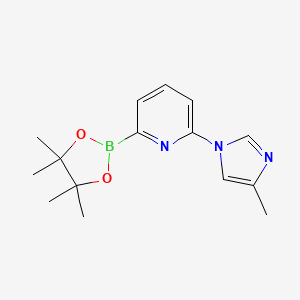
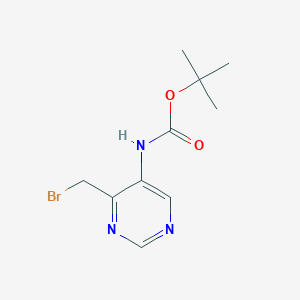
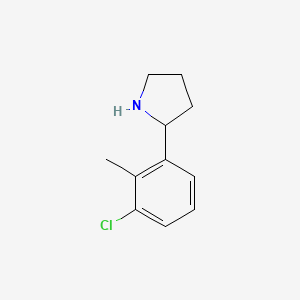
![Methyl 8-((tert-butoxycarbonyl)amino)-1,4-dioxaspiro[4.5]decane-8-carboxylate](/img/structure/B13975285.png)
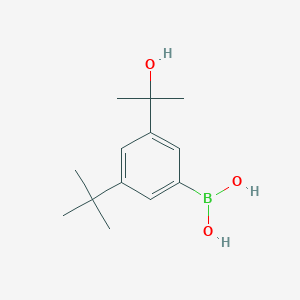
![N-[5-chloro-2,4-bis(methylsulfamoyl)phenyl]formamide](/img/structure/B13975292.png)
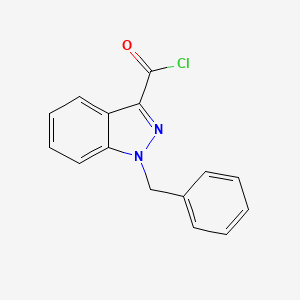
![6-(2-Aminopropanoyl)-6-azaspiro[3.4]octane-2-carboxylic acid](/img/structure/B13975299.png)
![B-[6-(2-Methylpropoxy)-2-pyrazinyl]boronic acid](/img/structure/B13975307.png)
